Molecular Rigidity and Conformational Advantage: Methylene Spacer vs. Direct Linkage in 5-Position Indole-Morpholine Scaffolds
The target compound 4-((1H-indol-5-yl)methyl)morpholine possesses a rotatable methylene bond (C-C bond count = 1) between the indole 5-position and the morpholine nitrogen, whereas its closest direct analogue 4-(1H-indol-5-yl)morpholine (CAS 245117-16-2) features a rigid C-N linkage with zero rotatable bonds at this juncture [1]. This structural distinction confers a measurable difference in conformational entropy and potential binding geometries. In the context of kinase inhibitor design, indolylmethyl-morpholine derivatives bearing the methylene spacer demonstrated potent PI3Kα inhibition (IC50 values in the low nanomolar range for optimized analogues), a property attributed to the spacer's ability to position the morpholine moiety optimally within the ATP-binding pocket [2]. [3]
| Evidence Dimension | Rotatable bond count at indole-morpholine junction and associated conformational flexibility |
|---|---|
| Target Compound Data | 1 rotatable bond (methylene bridge; free indole NH accessible; conformational flexibility enables induced-fit binding) |
| Comparator Or Baseline | 4-(1H-Indol-5-yl)morpholine (CAS 245117-16-2): 0 rotatable bonds at junction; rigid C-N linkage; constrained geometry |
| Quantified Difference | Δ Rotatable Bonds = 1; qualitative shift from rigid to flexible binding mode; enables optimization of PI3Kα IC50 to <100 nM in related indolylmethyl-morpholine series [2] |
| Conditions | Structural analysis based on SMILES/InChI; kinase inhibition assay data from WO2010146172A1 for indolylmethyl-morpholine derivatives |
Why This Matters
Selection of the methylene-bridged compound over the directly linked analogue is essential for projects requiring conformational flexibility to achieve induced-fit target engagement or to explore structure-activity relationships (SAR) at the linker position.
- [1] PubChem Compound Summary for CID 688689, 4-(1H-Indol-5-yl)morpholine. View Source
- [2] UCB Pharma SA. Indolylmethyl-morpholine derivatives as kinase inhibitors. WO2010146172A1, 2010. View Source
- [3] Frontiers in Chemistry. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. 2021. View Source
